molecular formula C14H13N5O3 B2772444 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide CAS No. 1219906-21-4

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide

Cat. No.: B2772444
CAS No.: 1219906-21-4
M. Wt: 299.29
InChI Key: OVBGSRYJYLWVLJ-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and pyrazine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the pyrazine ring, potentially leading to dihydropyrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide: Lacks the hydroxyethyl group.

    N-(3-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide: Contains a methoxyethyl group instead of hydroxyethyl.

Uniqueness

The presence of the hydroxyethyl group in N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-6-5-19-13(8-10(18-19)12-2-1-7-22-12)17-14(21)11-9-15-3-4-16-11/h1-4,7-9,20H,5-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBGSRYJYLWVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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